molecular formula C11H14N2O3 B14833306 3-Hydroxy-N1,N2,N2-trimethylphthalamide

3-Hydroxy-N1,N2,N2-trimethylphthalamide

Katalognummer: B14833306
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: JYDSAPJYVCFIKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N1,N2,N2-trimethylphthalamide is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . This compound is known for its unique structural features, which include a hydroxyl group and a phthalamide moiety. It is used in various scientific research applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N1,N2,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with trimethylamine and a hydroxylating agent under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N1,N2,N2-trimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N1,N2,N2-trimethylphthalamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N1,N2,N2-trimethylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-N1,N2,N2-trimethylphthalamide is unique due to its specific substitution pattern and the presence of both hydroxyl and phthalamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

3-hydroxy-1-N,2-N,2-N-trimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-10(15)7-5-4-6-8(14)9(7)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15)

InChI-Schlüssel

JYDSAPJYVCFIKP-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C(=CC=C1)O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.